Technical Documentation Center

3-Oxazolidineethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxazolidineethanol
  • CAS: 20073-50-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Oxazolidineethanol from Amino Alcohols

Abstract: The oxazolidine ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis, valued for its presence in numerous bioactive compounds and its utility as a chiral auxiliary. This in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazolidine ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis, valued for its presence in numerous bioactive compounds and its utility as a chiral auxiliary. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 3-substituted oxazolidines, specifically focusing on 3-Oxazolidineethanol derivatives, via the condensation of 1,2-amino alcohols with aldehydes. The narrative delves into the core reaction mechanism, explores the critical parameters influencing the reaction, and presents detailed, field-proven experimental protocols. Emphasis is placed on the causality behind experimental choices, including reaction conditions that enable kinetic or thermodynamic control over product stereochemistry. The guide integrates practical, step-by-step methodologies with clear data visualization to create a self-validating resource for laboratory application.

Introduction: The Strategic Importance of the Oxazolidine Scaffold

The five-membered oxazolidine heterocycle is a privileged scaffold in drug discovery and organic synthesis.[1][2] Its derivatives are integral to a wide range of pharmaceuticals, most notably the oxazolidinone class of antibiotics, which includes Linezolid, a critical agent for treating multi-drug resistant Gram-positive bacterial infections.[3][4] Beyond their direct biological activity, chiral oxazolidines derived from readily available amino alcohols serve as powerful chiral auxiliaries, enabling stereocontrolled synthesis of complex molecules.[5][6]

The synthesis of N-substituted oxazolidines, such as 3-Oxazolidineethanol, is most commonly achieved through the condensation of a 1,2-amino alcohol with a carbonyl compound, typically an aldehyde.[2] This reaction is robust, often high-yielding, and allows for significant molecular diversity based on the choice of starting materials. This guide aims to provide a detailed exploration of this fundamental transformation, moving from mechanistic principles to practical, reproducible laboratory protocols.

The Core Reaction: Mechanistic Insights and Controlling Factors

The formation of an oxazolidine from an amino alcohol and an aldehyde is a classic example of a reversible condensation reaction.[2][7] Understanding the stepwise mechanism is paramount to controlling the reaction outcome, optimizing yield, and predicting potential side products. The process is generally understood to proceed through the following key stages:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amino group of the 1,2-amino alcohol onto the electrophilic carbonyl carbon of the aldehyde. This rapidly forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration to Imine: The hemiaminal intermediate is typically unstable and undergoes dehydration (loss of a water molecule) to form a more stable iminium cation, which is then deprotonated to yield a Schiff base (imine).

  • Intramolecular Cyclization: The final and ring-forming step involves the intramolecular nucleophilic attack of the hydroxyl group of the amino alcohol backbone onto the electrophilic carbon of the imine. This cyclization yields the stable five-membered oxazolidine ring.

This entire sequence is an equilibrium process. The presence of water can drive the reaction in reverse via hydrolysis, breaking the oxazolidine ring back down to its starting components.[2] Consequently, reaction conditions often involve the removal of water, either azeotropically or with a dehydrating agent, to drive the equilibrium towards the product.

In solution, these molecules can exist in a dynamic equilibrium between the cyclic oxazolidine form and the open-chain imine form, a phenomenon known as ring-chain tautomerism.[8][9] The position of this equilibrium is influenced by factors such as solvent, temperature, and the steric and electronic nature of the substituents.

Oxazolidine Formation Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product AminoAlcohol R'-CH(OH)-CH(R'')-NHR''' (Amino Alcohol) Hemiaminal R'-CH(OH)-CH(R'')-N(R''')-CH(OH)-R (Hemiaminal) AminoAlcohol->Hemiaminal + Aldehyde Aldehyde R-CHO (Aldehyde) Aldehyde->Hemiaminal Imine R'-CH(OH)-CH(R'')-N(R''')=CH-R (Imine/Schiff Base) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Oxazolidine 3-Substituted Oxazolidine Imine->Oxazolidine Intramolecular Cyclization Oxazolidine->Imine Ring Opening

Caption: The reaction mechanism for oxazolidine synthesis.

Synthetic Strategies & Experimental Protocols

The choice of synthetic strategy depends on the desired scale, required purity, available equipment, and the specific nature of the substrates. Below are two robust protocols that highlight different approaches to this versatile transformation.

Protocol 1: Catalyst-Free Condensation in Ethanol (A Green Approach)

This method represents an environmentally benign approach, avoiding harsh catalysts and solvents. The protic nature of ethanol can facilitate the necessary proton transfers in the mechanism without the need for an external acid catalyst. This protocol is particularly effective for the reaction of aryl-substituted amino alcohols with aromatic aldehydes.[10]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2-amino alcohol (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Reactant Addition: Add the desired aldehyde (1.05 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography if the product is an oil.

Protocol 2: Microwave-Assisted Synthesis in the Presence of Air

Microwave-assisted synthesis offers a significant acceleration of reaction rates, reducing times from hours to minutes.[11] An interesting variation of this procedure relies on purging the reaction with air. It is proposed that atmospheric oxygen facilitates the oxidation of a small amount of the aldehyde to its corresponding carboxylic acid, which then serves as an efficient in-situ Brønsted acid catalyst for the condensation.[11]

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the N-substituted aminoethanol (e.g., N-methylethanolamine, 2.0 eq), the aldehyde (e.g., hydrocinnamaldehyde, 1.0 eq), and a suitable solvent like tetrahydrofuran (THF) (approx. 0.5 M).[11]

  • Air Purge: Purge the mixture with a gentle stream of clean, dry air for 5 minutes.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 50 °C) for 10-15 minutes.[11]

  • Workup: After cooling the vessel to room temperature, transfer the contents to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Controlling Stereochemistry: Kinetic vs. Thermodynamic Control

When a chiral amino alcohol is used, a new stereocenter is formed at the C2 position of the oxazolidine ring, leading to the possibility of diastereomers. The ratio of these diastereomers can be controlled by the reaction conditions.[12]

  • Kinetic Control: Running the reaction at very low temperatures (e.g., -78 °C) favors the formation of the product that is formed fastest (i.e., the one with the lowest activation energy). This is the kinetic product.[13]

  • Thermodynamic Control: Conducting the reaction at higher temperatures or for longer durations, often with an acid catalyst, allows the initially formed products to equilibrate. The equilibrium will favor the most stable diastereomer, the thermodynamic product.[13][14]

This principle is a powerful tool for selectively synthesizing a desired stereoisomer, which is of critical importance in drug development and asymmetric catalysis.

Parameter Protocol 1 (Catalyst-Free) Protocol 2 (Microwave) Stereocontrol
Carbonyl Source Aromatic AldehydesAliphatic/Aromatic AldehydesSubstrate Dependent
Catalyst None (Solvent-mediated)In-situ generated Carboxylic AcidAcid (e.g., TsOH) for equilibration
Solvent EthanolTetrahydrofuran (THF)Dichloromethane, Toluene
Temperature Reflux (~78 °C)50 °C-78 °C (Kinetic) to RT/Reflux (Thermodynamic)
Reaction Time 2-4 hours10-15 minutes1-24 hours
Key Advantage Simplicity, Green ChemistrySpeed, EfficiencyStereoselectivity

Workup, Purification, and Characterization

A robust synthesis is validated by effective product isolation and thorough characterization.

  • Workup & Purification: Standard workup involves quenching the reaction, followed by liquid-liquid extraction to isolate the crude product. Purification is typically achieved via silica gel chromatography, distillation (for volatile compounds), or recrystallization (for crystalline solids). When heterogeneous catalysts like Palladium on carbon (Pd/C) are used in related syntheses, filtration through a pad of Celite® is an effective removal method.[15]

  • Characterization: The structure and purity of the synthesized 3-Oxazolidineethanol are confirmed using a suite of analytical techniques:

    • NMR Spectroscopy: ¹H NMR is diagnostic for the proton at the C2 position (the N-CH-O acetal proton), which typically appears as a singlet or multiplet between 4.0 and 5.5 ppm. ¹³C NMR will show a characteristic peak for this same C2 carbon between 80 and 100 ppm.

    • Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary/secondary amine N-H stretches (~3300-3400 cm⁻¹) are key indicators of reaction completion. The presence of C-O-C stretches (~1100 cm⁻¹) is indicative of the oxazolidine ring.

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

Property Value for 2-(1-methylethyl)-3-oxazolidineethanol Reference
CAS Number 28770-01-6[16]
Molecular Formula C₈H₁₇NO₂[16]
Molecular Weight 159.23 g/mol [16]
Boiling Point 241.8 ± 25.0 °C (Predicted)[16]
Density 1.007 ± 0.06 g/cm³ (Predicted)[16]
Water Solubility 612 g/L at 25 °C (Predicted)[16]

Generalized Experimental Workflow

The logical flow from starting materials to a fully characterized product is a cornerstone of synthetic chemistry. The following diagram illustrates a typical workflow for the synthesis and validation of a 3-Oxazolidineethanol derivative.

Experimental Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage cluster_analysis Analysis Stage Start 1. Combine Amino Alcohol & Aldehyde in Solvent React 2. Heat Reaction (Conventional or Microwave) Start->React Monitor 3. Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React If incomplete Workup 4. Reaction Workup (Quench, Extract, Dry) Monitor->Workup If complete Purify 5. Purify Product (Chromatography, Distillation) Workup->Purify Characterize 6. Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize Final 7. Pure, Validated Product Characterize->Final

Caption: Generalized workflow for oxazolidine synthesis.

Conclusion and Future Outlook

The condensation of amino alcohols with aldehydes remains the most direct and versatile method for synthesizing 3-Oxazolidineethanol and related compounds. As demonstrated, this fundamental reaction can be guided by a deep understanding of its underlying mechanism, allowing for control over reaction rates, yields, and stereochemical outcomes. Modern techniques such as microwave-assisted synthesis offer significant improvements in efficiency, aligning with the goals of green chemistry. The continued importance of the oxazolidine scaffold in drug discovery will undoubtedly drive further innovation in this area, with future research likely focusing on developing novel catalytic systems, expanding substrate scope, and achieving even greater levels of stereocontrol for the construction of complex, life-saving molecules.

References

  • Bratulescu, G. (2007). Synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation. Synthesis, 2007(20), 3111-3112. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2007-990822]
  • Jackson, F. B., & Sch-fer, A. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molbank, 2022(2), M1361. [URL: https://www.mdpi.com/1422-8599/2022/2/M1361]
  • Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:420658/FULLTEXT01.pdf]
  • Bhaumik, A., et al. (2014). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Green and Sustainable Chemistry, 4, 139-145. [URL: https://www.scirp.
  • Wang, H., et al. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 27(19), 6667. [URL: https://www.mdpi.com/1420-3049/27/19/6667]
  • Singh, U. P., & Bhat, H. R. (2013). Current Updates on Oxazolidinone and Its Significance. International Scholarly Research Notices. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4897479/]
  • Sereda, G. (2008). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. [URL: https://scholarworks.wmich.
  • Wikipedia contributors. (2023). Oxazolidine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Oxazolidine]
  • G. S. C. Z. de Oliveira, et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1187-1204. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9587425/]
  • Edwards, D. J., et al. (2007). Kinetic and thermodynamic control of axial chirality in biaryl-derived fused oxazolidine lactams exploiting a centre-axis relay of unit efficiency. Organic & Biomolecular Chemistry, 5(16), 2658-2669. [URL: https://pubmed.ncbi.nlm.nih.gov/18019541/]
  • BenchChem. (2025). Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol. BenchChem Application Notes. [URL: https://www.benchchem.
  • National Center for Biotechnology Information. (n.d.). 3-Oxazolidineethanol, 2-(1-methylethyl)-, carbonate (2:1) (ester). PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44150162]
  • ResearchGate. (n.d.). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [URL: https://www.researchgate.net/publication/322046808_The_Role_of_Oxazolidine_Derivatives_in_the_Treatment_of_Infectious_and_Chronic_Diseases]
  • Butler, R. N., et al. (2005). Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. Organic & Biomolecular Chemistry, 3(10), 1882-1889. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b502573a]
  • National Center for Biotechnology Information. (n.d.). 3-oxazolidineethanol, 2-(1-methylethyl)-, carbonate (2:1) (ester). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/44150162]
  • Ordóñez, M., et al. (2009). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 14(3), 1153-1161. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254425/]
  • ResearchGate. (n.d.). Synthesis and ring-chain tautomerism of 1,3-oxazolidines. ResearchGate. [URL: https://www.researchgate.net/publication/232014798_Synthesis_and_ring-chain_tautomerism_of_13-oxazolidines]
  • ResearchGate. (n.d.). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. [URL: https://www.researchgate.net/publication/371510594_Therapeutic_Potential_of_Oxazolidine_Derivative_A_Critical_Review_of_Their_Biological_Activities]
  • Dghaym, R. D., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 17(10), 576-581. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4600405/]
  • U.S. Environmental Protection Agency. (n.d.). 3-Oxazolidineethanol, 2-(1-methylethyl)-, 3,3'-carbonate. Substance Registry Services. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displaydetails&selectedSubstanceId=632885]
  • Khalilov, A. N. (2021). Environmentally benign synthesis of new 1,3-oxazolidines and azomethynes on the base of arylaminopropanols. Revue Roumaine de Chimie, 66(8-9), 719-723. [URL: https://revroum.lew.ro/wp-content/uploads/2021/RRCh_8-9_2021/Art%2004.pdf]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/syntheses/C-N/aminoalcohols.shtm]
  • ten Holte, P., et al. (n.d.). Synthesis of Oxazolidinones. Slideshare. [URL: https://www.slideshare.net/slideshow/synthesis-of-oxazolidinones/251347679]
  • Lin, N.-H., et al. (2016). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 81(1), 232-243. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4715730/]
  • ChemicalBook. (n.d.). 28770-01-6(3-Oxazolidineethanol,2-(1-methylethyl)-(9CI)) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31274513.htm]
  • Yakimova, L. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5218. [URL: https://www.mdpi.com/1420-3049/27/16/5218]
  • Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thermodynamic_reaction_control]
  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [URL: https://www.westlake.edu.cn/news_events/news/202310/t20231012_33063.shtml]
  • Couty, F., et al. (2009). Palladium-Catalyzed Cyclization of Unsaturated β-Amino Alcohols: A New Access to Enantiopure Bicyclic Oxazolidines. The Journal of Organic Chemistry, 74(16), 6367-6370. [URL: https://pubs.acs.org/doi/10.1021/jo901174w]
  • ResearchGate. (n.d.). ChemInform Abstract: Ring-Chain Tautomerism, Oxidation, and NO-Reaction of a Sterically Hindered 1,3-Dihydroxyimidazolidine. ResearchGate. [URL: https://www.researchgate.net/publication/251690044_ChemInform_Abstract_Ring-Chain_Tautomerism_Oxidation_and_NO-Reaction_of_a_Sterically_Hindered_13-Dihydroxyimidazolidine]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Oxazolidineethanol for Researchers, Scientists, and Drug Development Professionals

Introduction 3-Oxazolidineethanol, a heterocyclic compound featuring an oxazolidine ring substituted with a hydroxyethyl group at the nitrogen atom, is a molecule of increasing interest in pharmaceutical and chemical res...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Oxazolidineethanol, a heterocyclic compound featuring an oxazolidine ring substituted with a hydroxyethyl group at the nitrogen atom, is a molecule of increasing interest in pharmaceutical and chemical research. Its structural motifs suggest its potential utility as a versatile intermediate in organic synthesis, a building block for more complex molecules, and potentially as a prodrug moiety. A thorough understanding of its fundamental physicochemical properties, particularly its solubility and stability, is paramount for its effective application in drug discovery and development. This guide provides a comprehensive technical overview of these critical parameters, offering field-proven insights and detailed experimental protocols to empower researchers in their endeavors.

Physicochemical Properties of 3-Oxazolidineethanol

A foundational understanding of the intrinsic properties of 3-Oxazolidineethanol is essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem CID 60046[1]
Molecular Weight 117.15 g/mol PubChem CID 60046[1]
Appearance Liquid (at standard conditions)PubChem CID 60046[1]
Calculated XLogP3 -0.7PubChem CID 60046[1]
Hydrogen Bond Donors 1PubChem CID 60046[1]
Hydrogen Bond Acceptors 3PubChem CID 60046[1]

The negative XLogP3 value is a strong indicator of the molecule's hydrophilic nature, suggesting a high affinity for aqueous media. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor sites (the nitrogen and oxygen atoms in the ring and the hydroxyl oxygen) further supports its potential for favorable interactions with polar solvents.

Solubility Profile of 3-Oxazolidineethanol

The solubility of a compound is a critical determinant of its utility in various applications, from reaction chemistry to formulation development.

Aqueous Solubility
Solubility in Organic Solvents

The solubility of 3-Oxazolidineethanol in organic solvents is dictated by the interplay of its polar functional groups and its small alkyl backbone.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability of the hydroxyl group to participate in hydrogen bonding with the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated. The polarity of these solvents can effectively solvate the polar regions of the 3-Oxazolidineethanol molecule.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The high polarity of 3-Oxazolidineethanol makes it energetically unfavorable to dissolve in non-polar environments.

Experimental Protocol for Solubility Determination

A robust and reliable method for experimentally determining the solubility of 3-Oxazolidineethanol is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 3-Oxazolidineethanol in various solvents at a controlled temperature.

Materials:

  • 3-Oxazolidineethanol

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of 3-Oxazolidineethanol to a series of vials, each containing a known volume of a different solvent. The excess solid ensures that equilibrium is reached at saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 3-Oxazolidineethanol in the diluted samples using a validated analytical method.

  • Calculate the solubility as the mean of at least three independent measurements for each solvent.

Stability Profile of 3-Oxazolidineethanol

The chemical stability of 3-Oxazolidineethanol is a critical consideration, as degradation can lead to loss of potency, formation of impurities, and altered biological activity. The primary degradation pathway for oxazolidines is hydrolysis.

Hydrolytic Stability and Degradation Pathway

The oxazolidine ring is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2] The generally accepted mechanism involves a two-step process:

  • Rapid, Reversible Ring Opening: The initial step is the protonation of the ring nitrogen (under acidic conditions) or oxygen, followed by cleavage of the C-O or C-N bond to form a hemiaminal or an iminium ion intermediate.[3][4]

  • Slower Hydrolysis of the Intermediate: The intermediate is then hydrolyzed to yield the parent β-amino alcohol and the corresponding aldehyde or ketone.[4]

For 3-Oxazolidineethanol, the hydrolysis products are 2-aminoethanol and formaldehyde.

Caption: Proposed hydrolytic degradation pathway of 3-Oxazolidineethanol.

Influence of pH on Stability

The rate of hydrolysis of oxazolidines is highly dependent on the pH of the solution.[2]

  • Acidic Conditions (pH < 7): The hydrolysis is generally rapid due to the acid-catalyzed ring opening. The nitrogen atom of the oxazolidine ring is basic and will be protonated at low pH, facilitating the cleavage of the ring. Studies on related oxazolidine structures have shown that the hydrolysis rate increases significantly as the pH decreases.[4]

  • Neutral Conditions (pH ≈ 7): Hydrolysis still occurs, and for some oxazolidines derived from formaldehyde, the half-life at pH 7.4 and 37°C can be in the order of seconds.[2]

  • Basic Conditions (pH > 7): The rate of hydrolysis may decrease compared to acidic conditions but can still be significant. The reaction can be catalyzed by hydroxide ions.[2]

Thermal and Photostability

While hydrolytic degradation is the primary concern, the effects of temperature and light should also be considered.

  • Thermal Stability: As with most chemical reactions, the rate of hydrolysis of 3-Oxazolidineethanol is expected to increase with temperature. Therefore, storage at elevated temperatures should be avoided.

  • Photostability: While specific photostability data for 3-Oxazolidineethanol is not available, related heterocyclic compounds, such as oxazolidinones, have been shown to undergo photodegradation.[5] It is therefore prudent to protect 3-Oxazolidineethanol and its solutions from light, especially during long-term storage or in photostability-indicating assays.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of 3-Oxazolidineethanol under various stress conditions.

Materials:

  • 3-Oxazolidineethanol

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Prepare solutions of 3-Oxazolidineethanol in 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Prepare solutions of 3-Oxazolidineethanol in 0.1 M NaOH and 1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Prepare a solution of 3-Oxazolidineethanol in 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Store a solid sample of 3-Oxazolidineethanol and a solution in a suitable solvent (e.g., water) at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose a solid sample and a solution of 3-Oxazolidineethanol to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Analytical Methodologies for Quantification and Purity Assessment

The selection of an appropriate analytical method is crucial for accurate quantification and purity assessment of 3-Oxazolidineethanol and for monitoring its stability.

High-Performance Liquid Chromatography (HPLC)

Due to its polar nature, a direct HPLC analysis of 3-Oxazolidineethanol can be challenging on traditional reversed-phase columns (e.g., C18).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a suitable technique for the separation of polar compounds. A HILIC column with a mobile phase consisting of a high percentage of a polar organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer would be an appropriate starting point for method development.

  • Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns: These columns offer enhanced retention for polar analytes compared to standard C18 columns and can be used with highly aqueous mobile phases.

A stability-indicating HPLC method should be able to separate 3-Oxazolidineethanol from its potential degradation products (2-aminoethanol and formaldehyde, although formaldehyde is UV-inactive) and any other impurities.

Gas Chromatography (GC)

GC can be a powerful tool for the analysis of 3-Oxazolidineethanol, particularly for assessing its purity and for quantifying it via its hydrolysis products.

  • Direct GC Analysis: Direct injection of 3-Oxazolidineethanol is feasible. A polar capillary column (e.g., a wax-type column) would be suitable for its separation.

  • Indirect GC Analysis via Hydrolysis: A quantitative method can be developed based on the controlled hydrolysis of 3-Oxazolidineethanol, followed by the quantification of one of its degradation products. Since 2-aminoethanol is a stable and readily analyzable compound by GC (often after derivatization), this approach offers a robust alternative. Formaldehyde can also be analyzed by GC after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of 3-Oxazolidineethanol. Quantitative NMR (qNMR) can be employed for accurate purity determination without the need for a specific reference standard of the analyte.

Safe Handling and Storage

While 3-Oxazolidineethanol is not classified as a hazardous substance according to GHS, standard laboratory safety practices should always be followed.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given its susceptibility to hydrolysis, exposure to moisture should be minimized.

Conclusion

3-Oxazolidineethanol is a hydrophilic molecule with a stability profile dominated by its susceptibility to hydrolysis, particularly in acidic and neutral aqueous solutions. A thorough understanding of its solubility in various solvents and its degradation pathways is crucial for its successful application in research and development. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to characterize and utilize this versatile compound effectively.

References

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link][3]

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. [Link][2]

  • 3-Oxazolidineethanol. PubChem. [Link][1]

  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. [Link][6]

  • Thomas H. Fife - Oxazolidines Hydrolysis. Scribd. [Link][4]

  • Oxazolidine. Wikipedia. [Link][7]

  • 3-Oxazolidineethanol, 2-(1-methylethyl)-, 3,3'-carbonate - Substance Details. US EPA. [Link][8]

  • 3-Oxazolidineethanol, 2-(1-methylethyl)-, carbonate (2:1) (ester). PubChem. [Link][9]

  • Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. PMC. [Link][10]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. [Link][11]

  • Study of photo-degradation of new 2-oxazoline telluride derivative. Semantic Scholar. [Link][12]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. IUPAC. [Link][13]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link][14]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link][15]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link][16]

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. ResearchGate. [Link][17]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link][18]

  • Experiment 3 Sko3013. Scribd. [Link][19]

  • Photochemistry of oxazolidinone antibacterial drugs. PubMed. [Link][5]

  • G327A Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. Shimadzu. [Link][20]

  • HIGH-SPEED FORMALDEHYDE ANALYSIS FOR THE PROCESS-LINE AND LABORATORY: SIFT-MS. Syft. [Link][21]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link][22]

  • Quantitative Study on Solubility Parameters and Related Thermodynamic Parameters of PVA with Different Alcoholysis Degrees. MDPI. [Link][23]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link][24]

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journals. [Link][25]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. [Link][26]

  • Formaldehyde analysis of seized cosmetic products by HS-GC-MS of methylal, ethoxymethoxymethane, and ethylal derivatives. SciELO. [Link][27]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][28]

  • Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels. ResearchGate. [Link][29]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link][30]

  • Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development. BiochemSphere. [Link][31]

  • Solubility of lignin and acetylated lignin in organic solvents. BioResources. [Link][32]

  • Solubility of Lignin and Acetylated Lignin in Organic Solvents. ResearchGate. [Link][33]

Sources

Protocols & Analytical Methods

Method

Determining Enantiomeric Purity of 3-Oxazolidineethanol: A Guide to Analytical Methods and Protocols

Introduction: The Critical Role of Chirality in Drug Development In the realm of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as 3-Oxazolidineethanol, a versatile building block in organic synthesis, the ability to accurately determine its enantiomeric excess (e.e.) is paramount. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, metabolism, and potential side effects. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.[1]

This comprehensive guide provides detailed application notes and protocols for the determination of the enantiomeric excess of 3-Oxazolidineethanol. We will delve into the theoretical underpinnings and practical applications of three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the expertise and practical insights required to implement these methods effectively in a laboratory setting.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC stands as the preeminent technique for the enantioseparation of chiral compounds in the pharmaceutical industry.[1] Its wide applicability, high resolution, and adaptability to both analytical and preparative scales make it the method of choice for routine enantiomeric purity assessment. The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds.[2][3] The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups on the polysaccharide backbone can form hydrogen bonds with the analyte.

  • Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte contribute to electrostatic interactions.

  • π-π Stacking: Aromatic moieties in the analyte can interact with the electron-rich regions of the CSP.

  • Inclusion Complexation: The helical structure of polysaccharide-based CSPs can create chiral cavities where one enantiomer fits more favorably than the other.

The combination and strength of these interactions for each enantiomer result in the observed separation.

Figure 1: General workflow for the determination of enantiomeric excess using chiral HPLC.

Protocol: Chiral HPLC Analysis of 3-Oxazolidineethanol

This protocol is a starting point for method development and is based on established methods for structurally similar oxazolidinone compounds.[2]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: n-Hexane: 2-Propanol: Methanol: Trifluoroacetic Acid (80:10:10:0.1, v/v/v/v).

  • Sample: 3-Oxazolidineethanol (racemic standard and test sample).

  • Solvent for sample preparation: Mobile phase.

Experimental Procedure:

  • System Preparation:

    • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength for 3-Oxazolidineethanol (e.g., 210 nm, to be determined by UV scan).

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-Oxazolidineethanol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the test sample at a similar concentration in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the racemic standard solution to determine the retention times of the two enantiomers and to confirm system suitability (resolution > 1.5).

    • Inject 10 µL of the test sample solution.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (% e.e.) using the following formula:

      % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

      Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation:

ParameterRecommended Value
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Methanol:TFA (80:10:10:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Resolution > 1.5

II. Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral Gas Chromatography is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[4] The separation mechanism in chiral GC is analogous to HPLC, relying on the differential interaction of enantiomers with a chiral stationary phase coated on the inside of a capillary column. For polar molecules like 3-Oxazolidineethanol, derivatization is often necessary to increase volatility and improve chromatographic performance.

Derivatization: A Key Step for GC Analysis

Derivatization in GC serves two primary purposes: to increase the volatility of the analyte and to enhance its interaction with the chiral stationary phase. For alcohols like 3-Oxazolidineethanol, a common derivatization strategy is acetylation to form the corresponding ester. This is a simple and effective reaction that can be performed prior to GC analysis.

GC_Derivatization cluster_derivatization Derivatization cluster_gc Chiral GC Analysis Analyte 3-Oxazolidineethanol (R/S Enantiomers) Product Acetylated 3-Oxazolidineethanol (Diastereomeric Esters if chiral reagent is used, Volatile Enantiomeric Esters if achiral) Analyte->Product Acetylation Reagent Acetic Anhydride (or other acylating agent) Reagent->Product Injection Inject Derivatized Sample Product->Injection Column Chiral GC Column (e.g., Chirasil-Val) Injection->Column Separation Enantiomeric Separation Column->Separation Detection FID Detector Separation->Detection

Figure 2: Workflow for chiral GC analysis of 3-Oxazolidineethanol involving derivatization.

Protocol: Chiral GC Analysis of 3-Oxazolidineethanol via Acetylation

Instrumentation and Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Chirasil®-Val or equivalent.

  • Reagents: Acetic anhydride, pyridine.

  • Sample: 3-Oxazolidineethanol (racemic standard and test sample).

  • Solvent: Dichloromethane.

Experimental Procedure:

  • Derivatization (Acetylation):

    • In a small vial, dissolve approximately 5 mg of 3-Oxazolidineethanol in 0.5 mL of dichloromethane.

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate and use the solution directly for GC analysis.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • Identify the two peaks corresponding to the acetylated enantiomers of 3-Oxazolidineethanol.

    • Calculate the enantiomeric excess using the peak areas as described in the HPLC section.

Data Presentation:

ParameterRecommended Value
Column Chirasil®-Val
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 100 °C (2 min), then 5 °C/min to 180 °C
Carrier Gas Helium, 1 mL/min
Injection Volume 1 µL (split 50:1)

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Chiral Analysis

NMR spectroscopy is an invaluable tool for structural elucidation and can also be ingeniously employed for the determination of enantiomeric excess. While enantiomers are indistinguishable in a standard NMR spectrum, their conversion into diastereomers through reaction with a chiral derivatizing agent (CDA) leads to the formation of compounds with distinct NMR spectra.

The Mosher's Acid Method: Creating Diastereomeric Esters

The Mosher's acid method is a classic and reliable technique for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[5][6][7][8] The principle involves the reaction of the chiral alcohol (3-Oxazolidineethanol) with a chiral acid chloride, typically (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form a pair of diastereomeric esters. These diastereomers will have slightly different chemical environments for their protons, leading to separate and quantifiable signals in the ¹H NMR spectrum.

NMR_Derivatization cluster_reaction Derivatization with Mosher's Acid cluster_nmr NMR Analysis Analyte (R/S)-3-Oxazolidineethanol Product Diastereomeric Mosher's Esters ((R,R) and (S,R)) Analyte->Product Reagent (R)-Mosher's Acid Chloride Reagent->Product NMR_Acquisition Acquire ¹H NMR Spectrum Product->NMR_Acquisition Spectrum Observe Distinct Signals for Diastereomers NMR_Acquisition->Spectrum Integration Integrate Corresponding Signals Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Figure 3: Principle of determining enantiomeric excess using NMR spectroscopy with a chiral derivatizing agent (Mosher's acid).

Protocol: NMR Analysis of 3-Oxazolidineethanol with Mosher's Acid

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (≥300 MHz).

  • Reagents: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), dry pyridine, deuterated chloroform (CDCl₃).

  • Sample: 3-Oxazolidineethanol (racemic standard and test sample).

  • NMR tubes.

Experimental Procedure:

  • Derivatization (Mosher Ester Formation):

    • In a dry NMR tube, dissolve approximately 5-10 mg of 3-Oxazolidineethanol in 0.5 mL of dry CDCl₃.

    • Add 1-2 drops of dry pyridine.

    • Add a slight molar excess (1.1 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or a quick NMR scan).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. Protons close to the newly formed ester linkage are often good candidates.

    • Integrate the signals corresponding to the two diastereomers.

  • Data Analysis:

    • The ratio of the integrals of the corresponding signals for the two diastereomers directly reflects the enantiomeric ratio of the original 3-Oxazolidineethanol sample.

    • Calculate the enantiomeric excess using the integral values:

      % e.e. = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100

      Where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is that of the minor diastereomer.

Alternative: Chiral Solvating Agents

For a simpler, non-covalent approach, chiral solvating agents (CSAs) can be used.[9][10] These are chiral molecules that form transient diastereomeric complexes with the analyte in solution. This complexation can induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, allowing for their quantification without the need for a chemical reaction.

IV. Conclusion: A Multi-faceted Approach to Chiral Purity

The determination of enantiomeric excess is a critical aspect of modern drug development and quality control. This guide has outlined three robust and widely accepted analytical techniques for the chiral analysis of 3-Oxazolidineethanol. Chiral HPLC remains the workhorse of the pharmaceutical industry due to its versatility and high-throughput capabilities. Chiral GC, often requiring derivatization, offers excellent resolution for volatile compounds. NMR spectroscopy, particularly with the use of chiral derivatizing agents like Mosher's acid, provides not only quantitative information on enantiomeric excess but also valuable structural insights.

The choice of method will depend on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. By understanding the principles and applying the detailed protocols provided herein, researchers and scientists can confidently and accurately assess the enantiomeric purity of 3-Oxazolidineethanol, ensuring the development of safe and effective chiral molecules.

References

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed Central. [Link]

  • A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PubMed Central. [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]

  • Preparation of Chiral N Vinyl Oxazolidinones by a Simple General Procedure. ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. [Link]

  • NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect. [Link]

  • 23.2: Derivatization. Chemistry LibreTexts. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia. [Link]

  • Asymmetric Synthesis. Part 4. Preparation of Chiral α‐Aminonitriles from a New N‐Cyanomethyl‐1,3‐oxazolidine Synthon. Sci-Hub. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Calixresorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. [Link]

  • Separation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • NMR Chiral solvating agents. ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Supporting Information: - Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Diastereoselective Alkylation Using Evans' Oxazolidinone Auxiliaries

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of diastereoselective alkylation reactions utilizing Evans' oxazolidinone chiral aux...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of diastereoselective alkylation reactions utilizing Evans' oxazolidinone chiral auxiliaries. These methods represent a cornerstone of modern asymmetric synthesis, enabling the reliable and predictable construction of stereogenic centers, which is critical in the development of single-enantiomer pharmaceuticals and complex natural products.

Principle and Mechanism: Mastering Stereocontrol

The central challenge in asymmetric synthesis is to control the three-dimensional arrangement of atoms. Chiral auxiliaries are powerful tools that address this challenge through a substrate-control strategy.[1] A chiral auxiliary is a stereochemically pure molecule that is temporarily attached to a prochiral substrate. It then directs a subsequent chemical transformation to occur with a high degree of facial selectivity, creating a new stereocenter in a predictable manner. After the key transformation, the auxiliary is cleaved and can often be recovered for reuse.[2]

Evans' Oxazolidinone Auxiliaries: The Foundation of Modern Asymmetric Alkylation

Developed by David A. Evans and his research group, N-acyl oxazolidinones are among the most robust and widely used chiral auxiliaries.[2][3] They are typically derived from readily available and relatively inexpensive chiral amino alcohols, such as (S)-valinol or (S)-phenylalaninol.[1] The power of this system lies in its ability to form a rigid, chelated enolate intermediate that effectively dictates the trajectory of an incoming electrophile.

The overall process is a multi-step sequence:

  • Acylation: The chiral oxazolidinone is covalently attached to a carboxylic acid derivative.

  • Diastereoselective Transformation: The resulting N-acyl oxazolidinone undergoes a highly stereoselective reaction, such as alkylation at the α-carbon.

  • Auxiliary Cleavage: The auxiliary is removed to reveal the enantiomerically enriched product.[2]

Mechanistic Rationale: The Key to Predictable Stereoselectivity

The remarkable efficiency of the Evans' auxiliary stems from the formation of a well-defined (Z)-enolate upon deprotonation with a strong base (e.g., LDA, NaHMDS). The metal cation (Li⁺ or Na⁺) forms a rigid five-membered chelate with the enolate oxygen and the oxazolidinone carbonyl oxygen. This chelation locks the conformation of the N-acyl group.[4]

The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valinol) then acts as a powerful steric shield, blocking one face of the planar enolate. Consequently, an incoming electrophile (E⁺) can only approach from the less hindered, exposed face, resulting in the formation of one diastereomer in high excess.[2][4]

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl Oxazolidinone Base Strong Base (e.g., NaHMDS) -78 °C Start->Base 1. Deprotonation Enolate Rigid, Chelated (Z)-Enolate (Steric Shielding) Base->Enolate Electrophile Electrophile (R-X) Approaches from Less Hindered Face Enolate->Electrophile 2. Alkylation Product Alkylated Product (High Diastereomeric Excess) Electrophile->Product

Caption: The key steps leading to high diastereoselectivity.

Experimental Workflow Overview

The successful execution of this methodology relies on a systematic, three-stage process. Each stage requires careful attention to anhydrous and anaerobic techniques, particularly during enolate formation and alkylation.

Acylation Stage 1: Acylation (Attach Auxiliary) Alkylation Stage 2: Alkylation (Form C-C Bond) Acylation->Alkylation 1. Base (NaHMDS) 2. Electrophile (R-X) Cleavage Stage 3: Cleavage (Release Product) Alkylation->Cleavage LiOH, H₂O₂ or LiBH₄ End Enantiopure α-Alkylated Product Cleavage->End Start Chiral Auxiliary + Carboxylic Acid Derivative Start->Acylation DMAP, Et3N or n-BuLi, Acyl Halide

Caption: The three-stage workflow for asymmetric alkylation.

Detailed Experimental Protocols

Safety Precaution: These protocols involve pyrophoric reagents (n-BuLi), strong bases (NaHMDS), corrosive chemicals (propionic anhydride, H₂O₂), and flammable solvents. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation of the auxiliary with propionic anhydride, a common first step.[4]

  • Materials:

    • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)

    • Propionic anhydride (1.5 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Toluene

    • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

    • Anhydrous MgSO₄ or Na₂SO₄

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral auxiliary, anhydrous toluene, and triethylamine.

    • Add the propionic anhydride, followed by the catalytic amount of DMAP.

    • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting auxiliary is consumed (typically 2-4 hours).

    • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-propionyl oxazolidinone can often be used directly in the next step or purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the core alkylation step, where the stereocenter is created.[3][5]

  • Materials:

    • N-propionyl oxazolidinone (from Protocol 1) (1.0 eq)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 1.05 eq)

    • Benzyl bromide (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the NaHMDS solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

    • Add the benzyl bromide dropwise. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or capillary GC analysis.[3] The major diastereomer is then isolated via flash column chromatography.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

This final step removes the auxiliary to yield the chiral carboxylic acid and allows for recovery of the auxiliary.[4][6]

  • Materials:

    • Alkylated N-acyl oxazolidinone (from Protocol 2) (1.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 v/v)

    • 30% Hydrogen peroxide (H₂O₂) (4.0 eq)

    • Lithium hydroxide (LiOH) monohydrate (2.0 eq)

    • Aqueous sodium sulfite (Na₂SO₃) solution (1.5 M)

  • Procedure:

    • Dissolve the purified alkylated product in the THF/water solvent mixture in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of LiOH in water and add the 30% H₂O₂. Cool this LiOOH solution to 0 °C.

    • Slowly add the cold LiOOH solution to the substrate solution. The hydroperoxide anion is the effective nucleophile that selectively cleaves the exocyclic imide carbonyl.[4]

    • Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by adding the aqueous Na₂SO₃ solution to reduce excess peroxide.

    • Stir for 20 minutes, then concentrate the mixture under reduced pressure to remove most of the THF.

    • Make the aqueous solution basic (pH > 11) with NaOH to ensure the carboxylic acid is deprotonated and the auxiliary is neutral.

    • Extract the basic aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate (3x) to isolate the desired α-alkylated carboxylic acid.

    • Dry the combined ethyl acetate layers, filter, and concentrate to yield the final product.

Performance Data and Optimization

The diastereoselectivity of the alkylation is highly dependent on the choice of base, electrophile, and reaction temperature. Sodium enolates often provide slightly higher selectivity than lithium enolates, especially for less reactive electrophiles.[3]

EntryAuxiliary Substituent (R¹)Electrophile (R²-X)BaseTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1IsopropylBenzyl BromideLDA091>100:1
2IsopropylAllyl IodideNaHMDS-7890>100:1
3IsopropylEthyl IodideNaHMDS-788597:3
4BenzylBenzyl BromideNaHMDS-7895>99:1
5BenzylMethyl IodideNaHMDS-788896:4
Data synthesized from Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc. 1982, 104, 1737-1739.[3]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential for maintaining the kinetic control of the deprotonation, ensuring the formation of the thermodynamically less stable but desired (Z)-enolate, and preventing enolate decomposition.[3][7]

  • Strong, Hindered Bases (LDA, NaHMDS): These bases are non-nucleophilic and efficiently deprotonate the α-carbon without competing side reactions like addition to the carbonyl group.[4]

  • Reactive Electrophiles: Alkyl iodides and bromides are preferred over chlorides due to their higher reactivity at low temperatures, which is necessary for efficient alkylation of the stable enolate.

References

  • Evans, D. A. Enantioselective Synthesis. University of California, Irvine. [Link]

  • Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 2008, 85(5), 696. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 1982, 104(6), 1737–1739. [Link]

  • Lam, A. M.; Houk, K. N.; Glowacki, D. R.; Harvey, J. N. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 2008, 6(19), 3463-3466. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103(8), 2127–2129. [Link]

  • Williams, D. R.; Meyer, K. G. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 2008, 85(5), 696. [Link]

  • Evans, D. A. Asymmetric oxygenation of chiral imide enolates. A general approach to the synthesis of enantiomerically pure .alpha.-hydroxy carboxylic acid synthons. Journal of the American Chemical Society, 1989, 111(10), 3928–3930. [Link]

  • Zhang, F.; Chen, P. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 2017, 19(2), 356-359. [Link]

  • U.S. Patent 4,508,921.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Oxazolidineethanol Experiments

For researchers, scientists, and drug development professionals, the analytical integrity of experimental data is paramount. When working with compounds like 3-Oxazolidineethanol, a known formaldehyde-releasing preservat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the analytical integrity of experimental data is paramount. When working with compounds like 3-Oxazolidineethanol, a known formaldehyde-releasing preservative, ensuring the accuracy and reliability of quantitative analysis is not just a matter of good science—it is a critical component of regulatory compliance and consumer safety.[1] This guide provides an in-depth comparison of common analytical methodologies and a framework for their cross-validation.

The core challenge in analyzing 3-Oxazolidineethanol lies in its nature as a "formaldehyde donor." These compounds exist in a chemical equilibrium, gradually releasing formaldehyde to exert a preservative effect.[1][2] Consequently, analytical methods must be able to accurately quantify this released formaldehyde, often distinguishing between the "free" and "bound" forms. The choice of analytical method can significantly impact the results, making cross-validation—the process of confirming results with two or more distinct analytical techniques—an indispensable practice for robust data generation.[3][4]

The Principle of Formaldehyde Release

Understanding the mechanism of formaldehyde release is fundamental to selecting appropriate analytical methods. 3-Oxazolidineethanol, in an aqueous environment, can hydrolyze to release formaldehyde and its corresponding amino alcohol. This equilibrium is the basis for its function and the primary target of analytical quantification.

cluster_0 Aqueous Environment 3-Oxazolidineethanol 3-Oxazolidineethanol Formaldehyde Formaldehyde 3-Oxazolidineethanol->Formaldehyde Hydrolysis Amino Alcohol Amino Alcohol 3-Oxazolidineethanol->Amino Alcohol Hydrolysis Formaldehyde->3-Oxazolidineethanol Recombination Amino Alcohol->3-Oxazolidineethanol Recombination cluster_workflow Cross-Validation Workflow A Sample Preparation (Spiked Matrix & Real Samples) B1 Method A Analysis (e.g., HPLC-DNPH) A->B1 B2 Method B Analysis (e.g., GC-MS) A->B2 C Data Acquisition (Results A vs. Results B) B1->C B2->C D Statistical Comparison (e.g., % Difference, t-test) C->D E Acceptance Criteria Met? (e.g., Difference < 15%) D->E F Results Validated E->F Yes G Investigate Discrepancy (Matrix Effects, Stability, Method Bias) E->G No

Sources

Comparative

A Senior Application Scientist's Guide to the Synthetic Landscape of Chiral Oxazolidinones

In the landscape of modern organic synthesis and drug development, chiral oxazolidinones stand as a cornerstone scaffold. Their prevalence in blockbuster antibiotics like Linezolid, their critical role as chiral auxiliar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug development, chiral oxazolidinones stand as a cornerstone scaffold. Their prevalence in blockbuster antibiotics like Linezolid, their critical role as chiral auxiliaries in asymmetric synthesis, and their utility as versatile intermediates underscore the enduring need for efficient and stereoselective synthetic routes to access them.[1] This guide provides a comparative analysis of the principal synthetic strategies for preparing enantiomerically pure oxazolidinones, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target and constraints.

The Classical Approach: Cyclization of Chiral β-Amino Alcohols

The most traditional and direct route to chiral oxazolidinones involves the cyclization of a pre-synthesized, enantiopure β-amino alcohol. The success of this method hinges on the availability and stereochemical purity of the amino alcohol precursor, which itself is often derived from the chiral pool.

Mechanistic Rationale and Key Reagents

The core of this strategy is the formation of a carbamate followed by intramolecular cyclization. The choice of the carbonylating agent is critical and dictates the reaction conditions and byproducts.

  • Phosgene and its Derivatives (e.g., triphosgene, diphosgene): These highly reactive electrophiles readily react with the amino alcohol to form a chloroformate intermediate, which then undergoes intramolecular SN2 reaction upon deprotonation of the alcohol to yield the oxazolidinone. While effective, the extreme toxicity of phosgene necessitates stringent safety precautions.[2]

  • Carbonyl Diimidazole (CDI): A safer alternative to phosgene, CDI activates the amino alcohol to form an acyl-imidazole intermediate. Subsequent intramolecular attack by the hydroxyl group furnishes the oxazolidinone.[3]

  • Dialkyl Carbonates (e.g., diethyl carbonate): This method is environmentally benign but often requires elevated temperatures and a catalyst to drive the reaction to completion.[2]

Sourcing the Chiral Precursor: The Amino Acid Connection

A common and cost-effective method to obtain the requisite chiral β-amino alcohols is through the reduction of α-amino acids, which are readily available in high enantiomeric purity. This two-step sequence involves the reduction of the carboxylic acid, typically to the corresponding alcohol, followed by cyclization.

Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine

This protocol exemplifies the synthesis of a widely used Evans auxiliary from a common amino acid.

Step 1: Reduction of L-Phenylalanine to (S)-2-amino-3-phenyl-1-propanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of L-phenylalanine in THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone

  • Dissolve the crude (S)-2-amino-3-phenyl-1-propanol in a suitable solvent such as toluene.

  • Add a carbonylating agent, for example, diethyl carbonate, and a catalytic amount of a base like sodium methoxide.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct, driving the reaction to completion.

  • After cooling, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

Performance and Limitations
Parameter Performance Notes
Stereoselectivity ExcellentDependent on the enantiopurity of the starting amino acid.
Yield Good to ExcellentTypically high-yielding for both reduction and cyclization steps.
Substrate Scope BroadA wide variety of amino acids are commercially available.
Advantages Cost-effective, utilizes the chiral pool, straightforward.
Disadvantages Limited to the diversity of readily available amino acids, potential for racemization under harsh conditions, toxicity of some reagents (e.g., phosgene).

The Powerhouse of Asymmetric Synthesis: The Evans' Chiral Auxiliary Approach

Pioneered by David A. Evans, this methodology does not directly synthesize the oxazolidinone as the target but rather employs it as a temporary chiral director for stereoselective transformations on an appended acyl chain. This approach has become a mainstay for the asymmetric synthesis of a vast array of natural products and pharmaceuticals.[4][5]

The Underlying Principle: Diastereoselective Enolate Reactions

The core of the Evans' methodology lies in the ability of the chiral oxazolidinone scaffold to control the facial selectivity of enolate reactions, such as alkylations and aldol additions. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl, isopropyl) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[6]

Asymmetric Alkylation

In this application, an N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter is dictated by the chiral auxiliary.

The stereochemical outcome is rationalized by the formation of a rigid, chelated (Z)-enolate where the metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The substituent on the oxazolidinone then directs the electrophile to the less sterically hindered face.

G cluster_0 Evans Asymmetric Alkylation N-Acyl Oxazolidinone N-Acyl Oxazolidinone Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl Oxazolidinone->Chelated (Z)-Enolate Base Base Base Alkylated Product Alkylated Product Chelated (Z)-Enolate->Alkylated Product R-X Electrophile (R-X) Electrophile (R-X) Chiral Carboxylic Acid Derivative Chiral Carboxylic Acid Derivative Alkylated Product->Chiral Carboxylic Acid Derivative Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary Cleavage Cleavage

Caption: Workflow for Evans Asymmetric Alkylation.

  • Dissolve (S)-4-benzyl-3-propionyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.[7]

  • Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), and stir for 30-60 minutes to form the enolate.[7]

  • Add the alkylating agent (e.g., benzyl bromide) and continue stirring at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify the major diastereomer by column chromatography.

Asymmetric Aldol Reactions

The Evans' auxiliary provides exceptional control in aldol reactions, leading to the formation of syn-aldol products with high diastereoselectivity.

The stereochemical outcome of the Evans' aldol reaction is elegantly explained by the Zimmerman-Traxler transition state model. Formation of a boron (Z)-enolate followed by reaction with an aldehyde proceeds through a six-membered, chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions.[8][9]

G cluster_1 Evans Asymmetric Aldol Reaction N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron (Z)-Enolate Boron (Z)-Enolate N-Acyl Oxazolidinone->Boron (Z)-Enolate Bu2BOTf, Et3N Lewis Acid (e.g., Bu2BOTf) Lewis Acid (e.g., Bu2BOTf) Base (e.g., Et3N) Base (e.g., Et3N) Zimmerman-Traxler TS Zimmerman-Traxler TS Boron (Z)-Enolate->Zimmerman-Traxler TS R'CHO Aldehyde (R'CHO) Aldehyde (R'CHO) Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler TS->Syn-Aldol Adduct G cluster_2 Sharpless Asymmetric Aminohydroxylation Alkene Alkene Cycloaddition Cycloaddition Alkene->Cycloaddition OsO4 (cat.) OsO4 (cat.) Os-Imido Complex Os-Imido Complex OsO4 (cat.)->Os-Imido Complex Chiral Ligand Chiral Ligand Chiral Ligand->Os-Imido Complex Nitrogen Source Nitrogen Source Nitrogen Source->Os-Imido Complex Os-Imido Complex->Cycloaddition Osmacycle Osmacycle Cycloaddition->Osmacycle Chiral Amino Alcohol Chiral Amino Alcohol Osmacycle->Chiral Amino Alcohol Hydrolysis Hydrolysis Hydrolysis

Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

Parameter Performance Notes
Enantioselectivity Good to ExcellentHighly dependent on the substrate and ligand combination.
Regioselectivity Can be an issueThe position of the amino and hydroxyl groups can vary.
Yield Moderate to Good
Substrate Scope Broad, but best for electron-deficient or styrenyl alkenes.
Advantages Catalytic in chirality, atom-economical.
Disadvantages Regioselectivity can be challenging to control, osmium tetroxide is toxic and expensive.
Organocatalytic and Biocatalytic Routes: The Next Frontier

Recent advances have focused on developing metal-free organocatalytic and enzymatic approaches to chiral oxazolidinones, offering greener and potentially more efficient alternatives.

  • Organocatalysis: Chiral amines, squaramides, and other organocatalysts have been employed in cascade reactions to construct the oxazolidinone ring with high enantioselectivity. For instance, the reaction of γ-hydroxyenones with N-Boc ketimines catalyzed by a bifunctional squaramide has been reported to produce spirooxazolidines. [10]* Biocatalysis: Enzymes, such as halohydrin dehalogenases and monooxygenases, are being explored for the stereoselective synthesis of oxazolidinones from alkenes or epoxides. [11]These methods offer the potential for high enantioselectivity and mild reaction conditions. A biocatalytic cascade for the aminohydroxylation of styrenes has been developed to produce enantiopure β-amino alcohols. [12] These emerging fields are rapidly evolving and hold significant promise for the future of chiral oxazolidinone synthesis.

Synthesis from Epoxides and Aziridines

Chiral epoxides and aziridines, which can be prepared through various asymmetric methods, serve as valuable three-carbon synthons for oxazolidinones.

  • From Epoxides: The [3+2] cycloaddition of isocyanates with epoxides, often catalyzed by Lewis acids or bases, provides a direct route to N-substituted oxazolidinones. [13]* From Aziridines: The reaction of aziridines with carbon dioxide, typically under pressure and with a suitable catalyst, yields oxazolidinones. This method is attractive from a green chemistry perspective, utilizing CO₂ as a C1 feedstock. [14]

Comparative Summary and Outlook

The choice of synthetic route to a chiral oxazolidinone is a multifactorial decision, balancing considerations of stereoselectivity, yield, substrate scope, cost, and scalability.

Method Stereocontrol Key Advantages Key Disadvantages Best Suited For
From β-Amino Alcohols Substrate-controlledUtilizes chiral pool, cost-effective for common structures.Limited diversity, potential for racemization.Large-scale synthesis of oxazolidinones derived from common amino acids.
Evans' Auxiliary Auxiliary-controlled (Excellent)Highly reliable and predictable, well-established. [9]Stoichiometric chiral source, additional synthetic steps. [9]Complex molecule synthesis requiring high and predictable stereocontrol. [4]
Asymmetric Aminohydroxylation Catalyst-controlled (Good-Excellent)Catalytic in chirality, atom-economical.Regioselectivity issues, toxic/expensive catalyst.Direct synthesis of amino alcohols from simple alkenes.
Organo/Biocatalysis Catalyst-controlled (Good-Excellent)Metal-free, mild conditions, green.Newer methods, may have limited substrate scope.Exploring novel and sustainable synthetic routes.
From Epoxides/Aziridines Substrate-controlledUtilizes readily available chiral building blocks, CO₂ utilization.May require synthesis of the chiral precursor.Accessing N-substituted oxazolidinones and utilizing CO₂.

The field of chiral oxazolidinone synthesis continues to evolve, with a clear trajectory towards more efficient, sustainable, and catalytic methods. While the classical approaches remain valuable for their robustness and reliability, the innovations in organocatalysis and biocatalysis are paving the way for a new generation of synthetic strategies. As our understanding of these novel catalytic systems deepens, we can anticipate even more powerful tools for the construction of this vital class of chiral heterocycles.

References

  • Wikipedia. Chiral auxiliary. [Link]

  • evans enolate alkylation-hydrolysisx. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

  • de la Cruz, J. F. N., et al. (2019). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 24(18), 3266. [Link]

  • Reddy, R., et al. (2007). Enantioselective Synthesis of Oxazolidinones. ResearchGate. [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. [Link]

  • Heravi, M. M., et al. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 6(84), 80996–81041. [Link]

  • Cunningham, C. C., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters, 26(29), 6703–6708. [Link]

  • Mohammadi, E., & Ghorbani-Choghamarani, A. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. Beilstein Journal of Organic Chemistry, 15, 1397–1416. [Link]

  • Bergmeier, S. C., & Stanchina, D. M. (1997). Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination−Aziridine Ring Opening. The Journal of Organic Chemistry, 62(13), 4449–4456. [Link]

  • Li, Y.-N., et al. (2021). Stereoselective Synthesis of Enantiopure Oxazolidinones via Biocatalytic Asymmetric Aminohydroxylation of Alkenes. Advanced Synthesis & Catalysis, 363(17), 4236–4242. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Ahmar, M., et al. (2023). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 25(23), 4277–4281. [Link]

  • Mohammadi, E., & Ghorbani-Choghamarani, A. (2019). Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. ResearchGate. [Link]

  • Al-Majdhoub, M. M., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4529. [Link]

  • ResearchGate. Strategies for oxazolidinone formation. CDI is carbonyl diimidazole. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • ResearchGate. Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. [Link]

  • Cunningham, C. C., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters, 26(29), 6703–6708. [Link]

  • Wang, Z., et al. (2021). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry, 19(30), 6676–6680. [Link]

  • Hu, S., et al. (2023). Biocatalytic aminohydroxylation of styrenes for efficient synthesis of enantiopure β-amino alcohols. ResearchGate. [Link]

  • Castro-Osma, J. A., et al. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐Assisted Mechanism. Advanced Synthesis & Catalysis, 365(16), 2758–2768. [Link]

  • Macmillan Group. (2002, August 28). The Career of K. Barry Sharpless. [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Al-Zoubi, R. M., et al. (2015). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters, 17(22), 5642–5645. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Organic & Biomolecular Chemistry, (24), 2733–2746. [Link]

  • Hossain, M. I., & Alam, M. (2018). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 8(3), 279–286. [Link]

  • Reddy, P. V. G., et al. (2020). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 18(30), 5849–5858. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxazolidineethanol
Reactant of Route 2
Reactant of Route 2
3-Oxazolidineethanol
© Copyright 2026 BenchChem. All Rights Reserved.